
S-Pyridin-2-yl pentanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Pyridin-2-yl pentanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl pentanethioate typically involves the reaction of pyridine-2-thiol with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyridine-2-thiol+Pentanoyl chloride→S-Pyridin-2-yl pentanethioate+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Pyridin-2-yl pentanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols.
Substitution: It can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Pyridin-2-yl pentanethioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving thioesterases.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. Thioesters are known to exhibit various biological activities, and this compound could be explored for its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-Pyridin-2-yl pentanethioate involves its interaction with nucleophiles. The thioester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in both synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
- S-(Pyridin-2-yl) 4-nitrobenzoate
- S-(Pyridin-2-yl) 4-methylbenzoate
- S-(Pyridin-2-yl) 4-methoxybenzoate
Comparison: S-Pyridin-2-yl pentanethioate is unique due to its pentanoyl group, which imparts different chemical and physical properties compared to its analogs with benzoate groups
Eigenschaften
CAS-Nummer |
81357-55-3 |
|---|---|
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
S-pyridin-2-yl pentanethioate |
InChI |
InChI=1S/C10H13NOS/c1-2-3-7-10(12)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 |
InChI-Schlüssel |
JYQQICZIOHBMTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)SC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


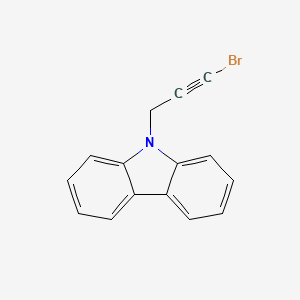
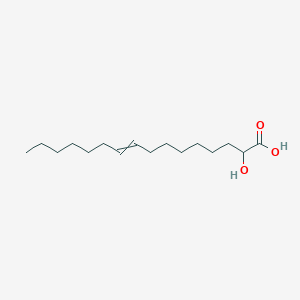
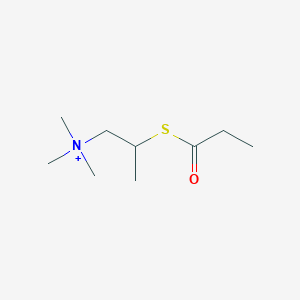
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

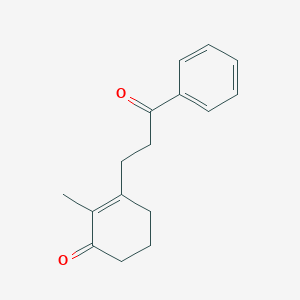
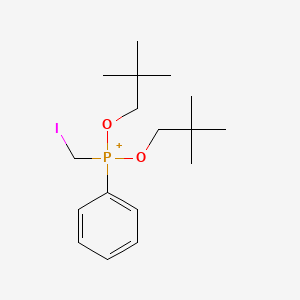
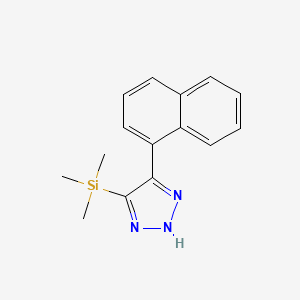
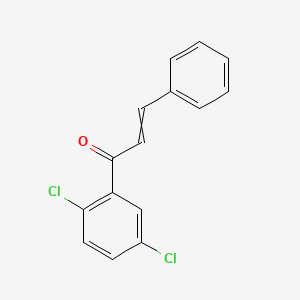
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)


![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

